
Balofloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Balofloxacin is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorine atom, a methoxy group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Balofloxacin typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Balofloxacin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Clinical Applications
1. Treatment of Urinary Tract Infections (UTIs)
Balofloxacin has demonstrated significant efficacy in treating UTIs. A clinical study revealed that it had a bacteriological efficacy rate of 83.9% compared to 88.4% for ofloxacin, indicating comparable effectiveness . The minimum inhibitory concentration (MIC) values against various strains of bacteria show that this compound is particularly effective against Enterococcus faecalis, with MIC values ranging from 0.20 to 25 μg/ml , and MIC50 and MIC90 at 0.78 μg/ml and 12.5 μg/ml , respectively .
2. Gastrointestinal Infections
this compound has also been evaluated for its effectiveness against infectious enteritis caused by pathogens such as Shigella and Salmonella. In a study involving 135 patients, the drug showed a marked effectiveness rate of 96.2% in patients with shigellosis and was well-tolerated with minimal adverse effects .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including a bioavailability of approximately 50% and a terminal half-life of about 7-8 hours . Its volume of distribution exceeds total body water content, which supports its use in systemic infections. The drug is not primarily metabolized by hepatic enzymes, making it suitable for patients with liver impairment .
Innovative Drug Delivery Systems
1. Gastroretentive Drug Delivery Systems (GRDDS)
Recent studies have focused on developing gastroretentive formulations to enhance the bioavailability of this compound. One formulation demonstrated controlled release over 12 hours , utilizing polymers like Hydroxypropyl Methylcellulose (HPMC) and Carbopol to achieve zero-order kinetics . This approach aims to improve patient compliance by reducing dosing frequency.
2. Electrochemical Detection Methods
A novel electrochemical sensor using a Bi2O3/ZnO nanocomposite has been developed for the sensitive detection of this compound in pharmaceutical formulations and biological samples. This sensor exhibited excellent electrocatalytic properties, with a detection limit as low as 40.5 nM , showcasing its potential for monitoring drug levels in clinical settings .
Case Studies
Mechanism of Action
The mechanism of action of Balofloxacin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug.
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-(methylamino)piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:
Uniqueness
Balofloxacin is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structural complexity and reactivity make it a valuable compound for further study and development.
Biological Activity
Balofloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It has been extensively studied for its efficacy against various bacterial infections, particularly those caused by multidrug-resistant strains. This article reviews the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, safety profile, and emerging research findings.
Pharmacological Properties
Mechanism of Action
this compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism leads to the disruption of bacterial cell division and ultimately results in cell death.
Antimicrobial Spectrum
this compound demonstrates potent activity against a variety of Gram-positive and Gram-negative bacteria. Its effectiveness has been particularly noted against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Case Studies and Clinical Trials
-
Efficacy in Urinary Tract Infections
A study comparing this compound with ofloxacin for uncomplicated urinary tract infections found that this compound had a bacteriological efficacy rate of 83.9%, which was comparable to ofloxacin's 88.4% . The study involved 118 patients and assessed both clinical outcomes and pathogen eradication rates. -
Treatment of Infectious Enteritis
In a clinical trial involving 135 patients with acute infectious enteritis, this compound demonstrated a marked effectiveness in treating shigellosis, with a 100% effectiveness rate against Shigella spp. and an overall efficacy of 96.2% in symptomatic patients . Adverse effects were minimal, with only 3.8% of patients reporting side effects such as skin eruptions and nausea. -
Comparative Analysis with Levofloxacin
A randomized study involving 130 patients compared this compound (100 mg BID) with levofloxacin (500 mg OD) over five days. The cure rates were 82.54% for this compound compared to 85.71% for levofloxacin, indicating no significant difference in clinical efficacy (p > 0.05) .
Safety Profile
This compound is generally well-tolerated, with adverse drug reactions (ADRs) reported in a small percentage of cases. Common ADRs include gastrointestinal disturbances (nausea, vomiting), skin rashes, and potential QT prolongation . In clinical studies, the incidence of significant adverse effects was low, affirming its safety for use in diverse patient populations.
Emerging Research Findings
Recent studies have focused on synthesizing modified derivatives of this compound to enhance its antibacterial properties. For instance, research has shown that certain N(7) position-modified fluoroquinolones exhibit improved potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to this compound itself . These modifications aim to address the growing challenge of antibiotic resistance by developing more effective antimicrobial agents.
Summary of Clinical Outcomes
Study Focus | This compound Efficacy (%) | Comparison Drug Efficacy (%) | Statistical Significance |
---|---|---|---|
Urinary Tract Infections | 83.9 | 88.4 | Not significant |
Infectious Enteritis | 96.2 | - | - |
Shigellosis Treatment | 100 | - | - |
General Cure Rate | 82.54 | 85.71 | Not significant |
Properties
IUPAC Name |
4-cyclopropyl-7-fluoro-5-methoxy-6-[3-(methylamino)piperidin-1-yl]-1-oxo-4H-naphthalene-2-carboxylic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4.2H2O/c1-23-12-4-3-7-24(10-12)18-16(22)9-14-17(20(18)28-2)13(11-5-6-11)8-15(19(14)25)21(26)27;;/h8-9,11-13,23H,3-7,10H2,1-2H3,(H,26,27);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYUPMMDMRPMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)C(C=C(C3=O)C(=O)O)C4CC4)F.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.